Tolycaine-d10 Hydrochloride is derived from Tolycaine, which belongs to the class of local anesthetics. It functions by blocking nerve signals in the body, thereby providing localized pain relief. This compound is classified under the broader category of anesthetics and is specifically used in research settings to study drug interactions and mechanisms of action due to its isotopic labeling properties.
The synthesis of Tolycaine-d10 Hydrochloride typically involves the incorporation of deuterium atoms into the molecular structure of Tolycaine. The synthesis can be achieved through various methods, including:
The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy are often employed to confirm the incorporation of deuterium and the structural integrity of the compound.
The molecular structure of Tolycaine-d10 Hydrochloride can be represented as follows:
The structural representation can be visualized using molecular modeling software, which allows for an understanding of the spatial arrangement of atoms within the molecule. The presence of deuterium alters some physical properties compared to its non-deuterated counterpart.
Tolycaine-d10 Hydrochloride participates in various chemical reactions typical for local anesthetics, including:
The reactivity profile can be studied through kinetic analyses and mechanistic studies, which often reveal insights into how modifications (like deuteration) affect reaction rates and pathways.
Tolycaine-d10 Hydrochloride acts primarily by blocking sodium channels in neuronal membranes. This inhibition prevents the propagation of action potentials along nerves, leading to localized numbness or pain relief.
Research indicates that local anesthetics like Tolycaine exhibit a dose-dependent relationship with their efficacy, where higher concentrations lead to more profound anesthesia. The isotopic labeling with deuterium allows researchers to trace metabolic pathways and interactions within biological systems more accurately.
Tolycaine-d10 Hydrochloride is utilized primarily in scientific research settings:
Tolycaine-d10 hydrochloride is systematically named as methyl 2-[[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]acetyl]amino]-3-methylbenzoate hydrochloride. Its molecular formula is C₁₅D₁₀H₁₂N₂O₃·HCl, with a precise molecular weight of 324.869 g/mol [1]. This contrasts with the non-deuterated tolycaine base (C₁₅H₂₂N₂O₃, MW 278.35 g/mol) and its hydrochloride salt (C₁₅H₂₃ClN₂O₃, MW 290.81 g/mol) [5] [9]. The compound is identified by CAS RN 3686-58-6 (parent compound) and is marketed under product codes such as TRC-T536627 [1]. Key synonyms include Baycain and Benzoic acid, 2-[[(diethylamino)acetyl]amino]-3-methyl-, methyl ester (deuterated form) [9].
Table 1: Nomenclature and Chemical Identifiers
Property | Tolycaine (Base) | Tolycaine Hydrochloride | Tolycaine-d10 Hydrochloride |
---|---|---|---|
IUPAC Name | Methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate | Methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate hydrochloride | Methyl 2-[[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]acetyl]amino]-3-methylbenzoate hydrochloride |
Molecular Formula | C₁₅H₂₂N₂O₃ | C₁₅H₂₃ClN₂O₃ | C₁₅D₁₀H₁₂N₂O₃·HCl |
Molecular Weight (g/mol) | 278.35 | 290.81 | 324.869 |
CAS Number | 3686-58-6 | 197869 (PubChem CID) | Not Specified (Derivative) |
Key Synonyms | Baycain | - | Deuterated Baycain |
The core structure of tolycaine-d10 retains the three functional domains characteristic of amide anesthetics:
Deuteration specifically targets the ethyl groups attached to the terminal nitrogen, replacing all ten hydrogens (e.g., -CD₂-CD₃ instead of -CH₂-CH₃). This modification leverages the deuterium kinetic isotope effect (DKIE), where the higher mass of deuterium strengthens the carbon-deuterium (C-D) bond compared to carbon-hydrogen (C-H). The C-D bond exhibits:
Table 2: Structural Modifications in Deuterated vs. Non-deuterated Tolycaine
Structural Feature | Tolycaine Hydrochloride | Tolycaine-d10 Hydrochloride | Functional Consequence |
---|---|---|---|
Aromatic Ring | 3-Methylbenzoate | Identical | Lipophilicity for nerve penetration |
Amide Linker | -NH-C(O)CH₂-N< | Identical | Metabolic stability vs. esters |
Terminal Amine | -N(CH₂CH₃)₂ | -N(CD₂CD₃)₂ | Deuterium blocks metabolic oxidation |
Bond Strength at Site | C-H bonds (360 kJ/mol) | C-D bonds (~370 kJ/mol) | Resistance to cytochrome P450 cleavage |
Mass spectrometry confirms deuteration integrity: the molecular ion cluster shifts from m/z 278 (tolycaine) to 288 (tolycaine-d10), with diagnostic fragment ions reflecting deuterated ethyl groups [1] [8].
The development of tolycaine-d10 parallels the broader "deuterium switch" strategy in pharmaceutical design. This approach gained momentum after the 2017 FDA approval of deutetrabenazine, a deuterated analogue of tetrabenazine for Huntington’s chorea. Deuterium substitution aims to:
For tolycaine, deuteration addresses specific metabolic vulnerabilities. In vitro studies show non-deuterated tolycaine undergoes hepatic N-deethylation, producing ethylglycine and acetaldehyde metabolites [9]. By deuterating the ethyl groups, the rate-limiting C-H bond cleavage in this pathway is impeded, potentially:
Synthesis employs heterogeneous catalytic H-D exchange using deuterium oxide (D₂O) and platinum/palladium catalysts. This method enables regioselective deuteration at benzylic and aliphatic sites under mild conditions [10]:
Tolycaine + D₂O → [Pd/C or Pt/C] → Tolycaine-d10
Advances in catalytic deuteration (e.g., mixed Pd/C-Pt/C systems) now allow efficient production of high-isotopic-purity anesthetics for research and clinical use [10].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: